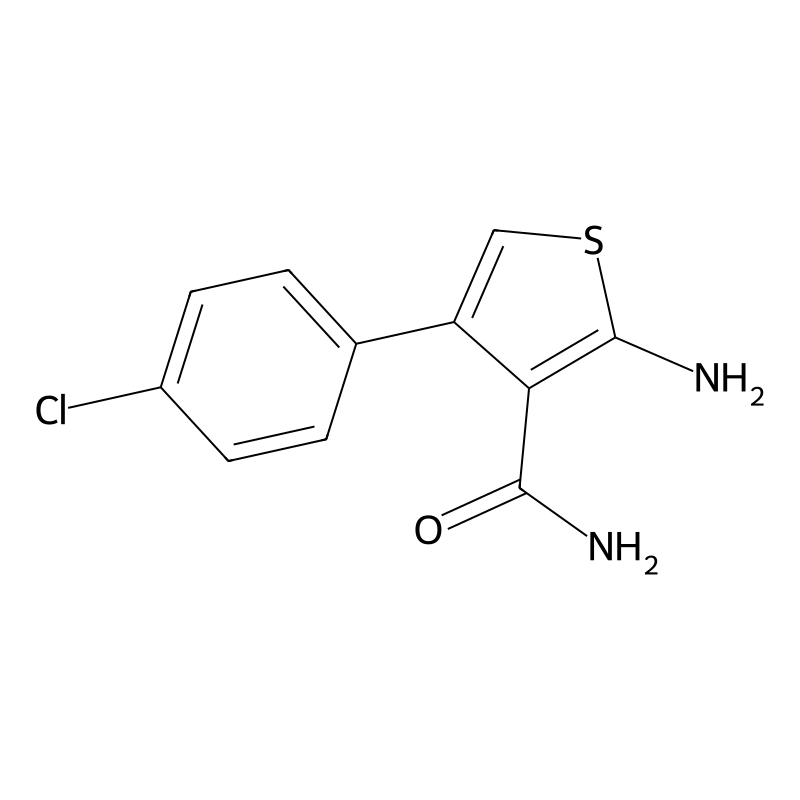

2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The specific methods of application or experimental procedures would depend on the type of industry and the specific materials being protected. The outcomes of these applications would be a reduction in corrosion, which could be quantified through various methods such as visual inspection or more sophisticated techniques like electrochemical measurements.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These molecules are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The methods of application would involve the synthesis of the thiophene derivatives, followed by their incorporation into the semiconductor devices. The outcomes would be improved performance of these devices, which could be quantified through measurements of their electrical properties.

Antimicrobial Activity

Some synthesized compounds have been screened for their in vitro preliminary antimicrobial activity against various bacteria and fungal strains . The methods of application involve the use of the well diffusion method and a minimum inhibitory concentration (MIC) of 100 μg/ml of the test compound . The outcomes of these applications would be the inhibition of microbial growth, which could be quantified through measurements of the zones of inhibition.

Diabetes Mellitus Treatment

Thiophene derivatives are known to be used in the treatment of diabetes mellitus . The methods of application would involve the synthesis of the thiophene derivatives, followed by their incorporation into the treatment regimen. The outcomes would be improved control of blood glucose levels, which could be quantified through measurements of blood glucose levels.

Antitumor Agents

Thiophene derivatives have been reported to act as antitumor agents . The methods of application would involve the synthesis of the thiophene derivatives, followed by their incorporation into the treatment regimen. The outcomes would be a reduction in tumor growth, which could be quantified through various methods such as imaging techniques or measurements of tumor markers.

2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide is a heterocyclic organic compound characterized by its thiophene ring, which contains sulfur and nitrogen atoms. The molecular formula for this compound is C₁₁H₉ClN₂OS, with a molecular weight of 252.72 g/mol. The structure features an amino group at the second position, a chlorophenyl group at the fourth position, and a carboxamide group at the third position of the thiophene ring. The presence of the chlorine atom introduces an electron-withdrawing effect, potentially influencing the compound's electronic properties and reactivity.

- Cyclization: The compound can be synthesized through cyclization reactions involving 4-chlorobenzaldehyde and thiourea under basic conditions.

- Oxidation: This can lead to the formation of sulfoxides or sulfones.

- Reduction: Nitro groups can be reduced to amino groups.

- Substitution Reactions: These may yield halogenated or nitrated derivatives of the compound.

2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide exhibits significant biological activities, particularly in:

- Antimicrobial Properties: Preliminary studies suggest it may inhibit bacterial growth and have antifungal activity.

- Anticancer Activity: The compound has been investigated for its potential to induce apoptosis in cancer cells.

- Enzyme Inhibition: It interacts with various enzymes, potentially modulating metabolic pathways .

The synthesis of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide typically involves:

- Reagents:

- 4-Chlorobenzaldehyde

- Thiourea

- An α-haloketone

- Solvent: Ethanol or methanol is commonly used.

- Catalyst: A base such as sodium hydroxide or potassium carbonate facilitates the reaction.

- Reaction Conditions:

- Temperature: Reflux at approximately 80-100°C

- Time: Several hours are required for completion.

This compound has diverse applications across various fields:

- Medicinal Chemistry: Explored as a candidate for drug development due to its biological activity.

- Industrial Chemistry: Used in the production of dyes and pigments.

- Material Science: Thiophene derivatives, including this compound, are utilized in developing organic semiconductors and corrosion inhibitors.

Interaction studies reveal that 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide can bind to specific molecular targets, including:

- Enzymes: It may inhibit or activate enzyme activity by binding to active sites.

- Receptors: The compound can interact with various receptors, influencing signaling pathways.

- DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular processes.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Amino-5-(4-chlorophenyl)thiazole | Contains a thiazole ring instead of thiophene | Known for distinct antimicrobial properties |

| 5-Amino-2-(4-chlorophenyl)pyridine | Pyridine ring structure | Exhibits different pharmacological profiles |

| 3-Amino-4-(phenyl)thiazole | Similar thiophene derivative | Notable for its antitumor activity |

| 3-Amino-N-(4-methylphenyl)thiophene | Methyl substitution on phenyl group | Variations in biological activity |

These compounds share similar functional groups but differ in their ring structures and specific biological activities, highlighting the uniqueness of 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide within this class of compounds.